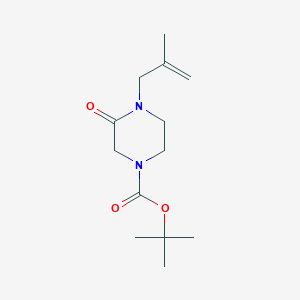
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole, commonly known as MEDMP, is an organic compound that is used in scientific research applications. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. MEDMP is a useful compound for research due to its ability to interact with a variety of molecules, including proteins, enzymes, and other organic compounds. It has been used in a variety of scientific research applications, such as enzyme inhibition, drug design, and protein-protein interactions.
Applications De Recherche Scientifique
Supramolecular Chemistry and Structural Analysis
1H-pyrazoles have been studied extensively for their ability to form hydrogen-bonded supramolecular materials, showing diverse structural arrangements based on the substitution patterns on the pyrazole ring. For instance, the annular tautomerism of curcuminoid NH-pyrazoles has been explored, revealing complex patterns of hydrogen bonding in solid-state structures, which are influenced by the presence of phenol residues or lack thereof. These studies have implications for the design of new materials with specific molecular recognition and assembly properties (Cornago et al., 2009). Similarly, the synthesis and structures of new 1H-pyrazole derivatives have been investigated, contributing to the understanding of tautomerism and molecular dimerization through N–H···N intermolecular hydrogen bonds (Wang et al., 2013).
Catalysis and Polymerization
The catalytic applications of pyrazole derivatives in the ring-opening polymerization of cyclic esters have been explored, demonstrating the potential of these compounds in synthesizing polymers with specific properties. The synthesis of 3-(2-methoxy-1,1-dimethylethyl)pyrazole and its reactions with various borohydrides under melt conditions highlight the versatility of pyrazole-based ligands in catalysis, offering insights into designing catalysts for specific polymerization reactions (Chisholm et al., 2007).
Synthesis and Characterization of Derivatives
Facile synthesis and characterization of various pyrazole derivatives reveal the structural diversity and potential applications of these compounds in different fields, including materials science and medicinal chemistry. The synthesis of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles and their spectral evaluation illustrate the methodological advancements in the synthesis of pyrazole derivatives and their characterization through spectral studies (Pareek et al., 2010).
Material Science and Fluorescence
The study of hydrogen-bonded 4-Aryl-3,5-Dimethylpyrazoles for supramolecular materials provides insights into the thermal stability, fluorescence, and hydrogen-bonding ability of these compounds, which can be tailored by substituting different groups on the pyrazole ring. This research opens avenues for developing new materials with specific properties such as fluorescence, which can be utilized in sensing, imaging, and electronic applications (Moyano et al., 2021).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-5-11-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZHQBNWJSQQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)




![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)


